Fosamprenavir Sodium: A Technical Guide to its Non-Viral Mechanisms of Action
Fosamprenavir Sodium: A Technical Guide to its Non-Viral Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosamprenavir is an orally administered prodrug of amprenavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3][4] Following oral administration, fosamprenavir is rapidly and extensively hydrolyzed by cellular phosphatases in the gut epithelium to form amprenavir, the pharmacologically active agent.[4][5] While its primary therapeutic application is in the management of HIV-1 infection, a growing body of evidence indicates that amprenavir possesses significant biological activities in non-viral assays. These off-target effects present opportunities for drug repurposing and provide valuable insights for the development of novel therapeutics.
This technical guide provides an in-depth overview of the non-viral mechanisms of action of fosamprenavir, focusing on the activities of its active metabolite, amprenavir. We will delve into its anti-cancer, anti-angiogenic, and pepsin-inhibitory properties, detailing the underlying signaling pathways and molecular interactions. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of critical pathways and workflows to support further research and development in this area.
Anti-Cancer Activity
Amprenavir has demonstrated notable anti-cancer properties in various preclinical models. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and ERK2 pathways.
Inhibition of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many human cancers. Amprenavir has been shown to inhibit the phosphorylation of Akt at Ser473, a key step in its activation.[2][6][7] This inhibition leads to the downstream suppression of pro-survival signals, thereby sensitizing cancer cells to apoptosis and radiotherapy.[2][6][7]
Inhibition of the ERK2 Signaling Pathway
The Extracellular signal-Regulated Kinase 2 (ERK2) is a key component of the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. Amprenavir has been identified as a potential kinase inhibitor of ERK2.[8] By inhibiting ERK2 activity, amprenavir can suppress the phosphorylation of downstream targets like BimEL, a pro-apoptotic protein, ultimately leading to the induction of apoptosis in cancer cells.[8]
Quantitative Data: Anti-Cancer and Related Activities of Amprenavir
| Target/Assay | Cell Line/System | IC50 / Ki / EC50 | Reference(s) |
| HIV-1 Protease | In vitro | Ki = 0.6 nM | [1] |
| Wild-type clinical isolates | IC50 = 14.6 ± 12.5 ng/mL | [9] | |
| SARS-CoV 3CLpro | In vitro | IC50 = 1.09 µM | [1] |
| Anti-proliferative Activity | MCF-7 (Breast Cancer) | Not specified, but demonstrated apoptosis induction | [10] |
| Huh-7 (Hepatocarcinoma) | Not specified, but inhibited invasion | [3] | |
| Antiviral Activity (HIV-1) | Macrophages (acute infection) | EC50 = 0.011 µM | [11] |
| PBL (acute infection) | EC50 = 0.031 µM | [11] | |
| Macrophages (chronic infection) | EC50 = 0.72 µM | [11] |
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Amprenavir exhibits anti-angiogenic properties primarily through the inhibition of matrix metalloproteinases (MMPs).
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), a process essential for endothelial cell migration and invasion during angiogenesis. Amprenavir has been shown to inhibit the proteolytic activation of MMPs, such as MMP-2.[3] By preventing ECM degradation, amprenavir can impede the formation of new blood vessels, thereby restricting tumor growth and invasion.
Pepsin Inhibition
Pepsin, a gastric aspartic protease, is implicated in the pathophysiology of laryngopharyngeal reflux (LPR) when it refluxes into the esophagus and airways. Amprenavir has been identified as a potent inhibitor of pepsin.[12][13]
Direct Inhibition of Pepsin Activity
Studies have demonstrated that amprenavir binds to and inhibits pepsin with IC50 values in the low micromolar range.[7] This inhibition can protect laryngeal and esophageal epithelial cells from pepsin-mediated damage, including cell dissociation and cleavage of E-cadherin, a key cell adhesion molecule.[2][6] This finding suggests a potential therapeutic role for fosamprenavir in treating LPR.
Quantitative Data: Pepsin Inhibition by Amprenavir
| Target | System | IC50 | Reference(s) |
| Porcine Pepsin | In vitro activity assay | 3.56 µM | [6] |
| Pepsin | High-throughput screening | Low micromolar range | [7] |
Modulation of the NF-κB Pathway (Hypothesized)
While direct evidence for fosamprenavir is still emerging, other HIV protease inhibitors have been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation. Some HIV PIs can inhibit the 26S proteasome, which is responsible for the degradation of IκBα, an inhibitor of NF-κB. By preventing IκBα degradation, these PIs can block the activation and nuclear translocation of NF-κB. This mechanism is a plausible area for further investigation into the anti-inflammatory and anti-cancer effects of amprenavir.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of fosamprenavir/amprenavir's non-viral activities.
Western Blot for Akt Phosphorylation
Objective: To determine the effect of amprenavir on the phosphorylation status of Akt in cancer cells.
Materials:
-
Cancer cell line (e.g., SQ20B, T24)
-
Amprenavir solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of amprenavir (e.g., 5-10 µM) for specified durations (e.g., 24-72 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration of the lysates using a protein assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt, total Akt, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated Akt to total Akt.
Kinase Assay for ERK2 Inhibition
Objective: To measure the direct inhibitory effect of amprenavir on ERK2 kinase activity.
Materials:
-
Recombinant active ERK2 enzyme
-
Kinase assay buffer
-
Myelin basic protein (MBP) as a substrate
-
ATP (including radiolabeled [γ-³²P]ATP)
-
Amprenavir solution
-
Phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing kinase assay buffer, MBP, and recombinant ERK2.
-
Add various concentrations of amprenavir or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of ERK2 inhibition at each amprenavir concentration and determine the IC50 value.
Gelatin Zymography for MMP Activity
Objective: To assess the effect of amprenavir on the activity of secreted MMPs (e.g., MMP-2, MMP-9) from cells.
Materials:
-
Cell line of interest (e.g., Huh-7)
-
Serum-free cell culture medium
-
Amprenavir solution
-
SDS-PAGE gels co-polymerized with gelatin (1 mg/mL)
-
Zymogram sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (containing CaCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Culture cells to near confluence and then incubate in serum-free medium with or without amprenavir for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cellular debris.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein with non-reducing zymogram sample buffer.
-
Load the samples onto the gelatin-containing SDS-PAGE gel without prior boiling.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C to allow for gelatin degradation by MMPs.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of MMP activity will appear as clear bands against a blue background.
-
Quantify the band intensities to determine the relative MMP activity.
Pepsin Inhibition Assay
Objective: To quantify the inhibitory effect of amprenavir on pepsin activity.
Materials:
-
Porcine pepsin
-
Fluorescently labeled casein substrate
-
Assay buffer (e.g., 0.1 M HCl, pH 1.0)
-
Amprenavir solution in DMSO
-
384-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare a solution of porcine pepsin in the assay buffer.
-
Add various concentrations of amprenavir or DMSO vehicle control to the wells of a 384-well plate.
-
Add the pepsin solution to the wells and incubate for a short period.
-
Initiate the reaction by adding the fluorescently labeled casein substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Pepsin cleavage of the substrate relieves quenching, leading to an increase in fluorescence.
-
Calculate the initial reaction rates for each amprenavir concentration.
-
Determine the percentage of pepsin inhibition and calculate the IC50 value.
HUVEC Tube Formation Assay
Objective: To evaluate the effect of amprenavir on the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or similar basement membrane matrix
-
96-well plates
-
Amprenavir solution
-
Calcein AM (for visualization)
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a basal medium containing various concentrations of amprenavir.
-
Seed the HUVECs onto the solidified Matrigel.
-
Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Visualize and photograph the tube network using an inverted microscope. For quantitative analysis, cells can be pre-labeled with Calcein AM.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
NF-κB Reporter Assay
Objective: To determine if amprenavir modulates NF-κB transcriptional activity.
Materials:
-
Cell line stably transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293)
-
Cell culture medium
-
Amprenavir solution
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of amprenavir for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-24 hours. Include unstimulated and vehicle-treated controls.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition or activation of NF-κB activity by amprenavir.
Visualizations
Signaling Pathways
Caption: Amprenavir's anti-cancer effects via PI3K/Akt and ERK2 pathway inhibition.
Experimental Workflow: Gelatin Zymography
Caption: Workflow for detecting MMP activity using gelatin zymography.
Logical Relationship: Pepsin Inhibition and Cellular Protection
Caption: Mechanism of amprenavir's protection against pepsin-induced epithelial damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amprenavir inhibits pepsin‐mediated laryngeal epithelial disruption and E‐cadherin cleavage in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amprenavir inhibits the migration in human hepatocarcinoma cell and the growth of xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. mdpi.com [mdpi.com]
- 7. Oral and inhaled fosamprenavir reverses pepsin-induced damaged in a laryngopharyngeal reflux mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anti-Angiogenic Effects of Anti-Human Immunodeficiency Virus Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacology and pharmacokinetics of amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repositioning of amprenavir as a novel extracellular signal-regulated kinase-2 inhibitor and apoptosis inducer in MCF-7 human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
